Allosteric Potency and Species Cross-Reactivity: AMG7703 vs. Endogenous Acetate
AMG7703 demonstrates distinct allosteric pharmacology compared to the endogenous orthosteric agonist acetate. It exhibits potent and species-specific modulation of FFA2 signaling. For Gαi-coupled cAMP inhibition, AMG7703 displays IC50 values of 0.7 μM for human FFA2 and 0.96 μM for mouse FFA2 [1]. In contrast, acetate's activity is orthosteric and lacks this allosteric profile, with reported EC50 values for calcium mobilization being significantly higher (e.g., >100 μM for acetate in some assay systems) and often showing bell-shaped concentration-response curves due to receptor desensitization [2].
| Evidence Dimension | Inhibition of forskolin-stimulated cAMP production |
|---|---|
| Target Compound Data | IC50 = 0.7 μM (hFFA2); IC50 = 0.96 μM (mFFA2) |
| Comparator Or Baseline | Acetate (endogenous orthosteric agonist) |
| Quantified Difference | AMG7703 acts as an allosteric modulator; acetate is an orthosteric agonist. Direct IC50 comparison is not applicable due to different mechanisms, but AMG7703's potency is well-defined and stable, while acetate's response is subject to rapid desensitization. |
| Conditions | CHO cells stably expressing hFFA2 or mFFA2, cAMP assay |
Why This Matters
This defines AMG7703 as a stable, synthetic allosteric tool, avoiding the rapid desensitization and assay variability associated with endogenous SCFAs like acetate.
- [1] Anjiechem. AMG7703 Technical Datasheet. AMG7703 (phenylacetamide 1) (0.041, 0.123, 0.37, 1.11 μM) exhibits allosteric activity and inhibits Gαi-coupled cAMP with IC50 values of 0.7 μM (hFFA2) and 0.96 μM (mFFA2). View Source
- [2] Milligan G, Stoddart LA, Smith NJ. Agonism and allosterism: the pharmacology of the free fatty acid receptors FFA2 and FFA3. Br J Pharmacol. 2009;158(1):146-153. View Source
